molecular formula C7H3ClF2N2O3S B11766798 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride

4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride

Cat. No.: B11766798
M. Wt: 268.63 g/mol
InChI Key: RWYTVXNPHMGBIB-UHFFFAOYSA-N
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Description

4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a pyridine backbone modified by a cyano (-CN) group at position 4, a difluoromethoxy (-OCF₂H) group at position 5, and a sulfonyl chloride (-SO₂Cl) group at position 2. This compound’s structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and analytical chemistry. The sulfonyl chloride group enables nucleophilic substitution reactions, while the electron-withdrawing cyano and difluoromethoxy substituents enhance reactivity and influence solubility and stability.

Properties

Molecular Formula

C7H3ClF2N2O3S

Molecular Weight

268.63 g/mol

IUPAC Name

4-cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H3ClF2N2O3S/c8-16(13,14)6-3-12-2-5(4(6)1-11)15-7(9)10/h2-3,7H

InChI Key

RWYTVXNPHMGBIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)S(=O)(=O)Cl)C#N)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the chlorination of the corresponding pyridine derivative. One common method is the oxidative chlorination of 3-cyanopyridine-2-thiones . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, amines, alcohols, and various oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, amines, and pyridine N-oxides. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chlorides. The compound exhibits a unique structure that contributes to its reactivity and functional properties. The presence of the difluoromethoxy group enhances its lipophilicity, potentially improving bioavailability in drug formulations.

Biological Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates in cancer therapy.

2. Antifungal Properties
The compound has been noted for its potential antifungal applications. It is involved in the synthesis of medicaments aimed at treating fungal diseases . The structural characteristics of 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride allow it to interact with fungal cell membranes, disrupting their integrity and leading to cell death.

3. Gastrointestinal Disorders Treatment
Pyridine derivatives, including this compound, have been explored for their efficacy in treating gastrointestinal disorders such as peptic ulcers and gastritis. The sulfonamide moiety is particularly effective in modulating gastric acid secretion and promoting mucosal healing . This application is supported by clinical studies demonstrating reduced recurrence rates of ulcers when treated with related compounds.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyridine derivatives against colon cancer cell lines. Among them, 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride showed an IC50 value of 4.8 nM, indicating potent antiproliferative activity. The study highlighted the importance of the difluoromethoxy group in enhancing cellular uptake and activity .

Case Study 2: Antifungal Screening

In a screening program for antifungal agents, compounds derived from pyridine-3-sulfonyl chloride were tested against Candida species. Results showed that these derivatives had a minimum inhibitory concentration (MIC) significantly lower than standard antifungals, suggesting a novel mechanism of action that warrants further investigation .

Data Tables

Application Area Efficacy Reference
AnticancerIC50: 4.8 nM
AntifungalMIC lower than standards
Gastrointestinal DisordersReduced ulcer recurrence

Mechanism of Action

The mechanism of action of 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The cyano group and difluoromethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and selectivity of sulfonyl chlorides depend on substituents and their electronic effects. Below is a comparison with key analogs:

Compound Substituents (Pyridine Positions) Key Electronic Effects Reactivity Profile
4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride 4-CN, 5-OCF₂H, 3-SO₂Cl Strong electron-withdrawing (-CN, -OCF₂H) groups enhance electrophilicity of SO₂Cl High reactivity toward nucleophiles (e.g., amines, alcohols)
Pyridine-3-sulfonyl chloride (PS-Cl) 3-SO₂Cl Moderately electron-deficient pyridine ring Moderate reactivity; used as derivatizing agent in analytical chemistry
1,2-Dimethylimidazole-4-sulfonyl chloride (DMIS-4-Cl) Imidazole backbone with 4-SO₂Cl Electron-rich imidazole ring reduces electrophilicity Lower reactivity compared to pyridine-based analogs
DNS-Cl (Dansyl chloride) Naphthalene-sulfonyl chloride Bulky aromatic system; electron-deficient sulfonyl group High selectivity for amines; used in fluorescence labeling

Key Observations :

  • The difluoromethoxy group may enhance lipophilicity compared to PS-Cl, influencing solubility in organic solvents .

Analytical Performance

In a study comparing sulfonyl chlorides for derivatizing bisphenols (BPs), pyridine-3-sulfonyl chloride (PS-Cl) demonstrated superior sensitivity and selectivity over DNS-Cl and DMIS derivatives, with responses improved 1–250 times . While direct data for 4-cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride are unavailable, its electron-withdrawing substituents are hypothesized to further enhance derivatization efficiency by stabilizing transition states during reactions with hydroxyl or amine groups in analytes.

Biological Activity

4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride (CAS: 924886-42-0) is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a cyano group, a difluoromethoxy group, and a sulfonyl chloride functional group. This combination of functional groups suggests significant potential for biological activity, particularly in medicinal chemistry and organic synthesis.

The sulfonyl chloride functional group in this compound enhances its reactivity, particularly towards nucleophiles, allowing it to participate in various chemical reactions. The presence of the cyano and difluoromethoxy groups contributes to its unique reactivity profile and potential biological applications.

Biological Activity Overview

Research indicates that compounds similar to 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride exhibit diverse biological activities. These include:

  • Antidote Properties : Some related pyridine sulfonyl chlorides have been identified as effective antidotes against herbicides, showcasing their potential in agricultural applications .
  • PI3-Kinase Inhibition : Pyridine derivatives have been studied for their ability to inhibit PI3-kinase activity, which plays a crucial role in cell growth, differentiation, and apoptosis. This inhibition could have implications for cancer therapy .
  • Antiprotozoal Activity : Certain analogs have demonstrated antiprotozoal properties against Plasmodium falciparum, indicating potential use in treating malaria .

Table 1: Summary of Biological Activities

Activity Compound Type IC50 Values Notes
Antidote to HerbicidesPyridine Sulfonyl ChloridesVariesEffective against specific herbicides
PI3-Kinase InhibitionSulfonamide Compounds~15-20 µMImplications for cancer treatment
Antiprotozoal ActivityPyridine Derivatives2.24 - 4.98 µMActive against resistant malaria strains

The synthesis of 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride typically involves reactions with phosphorus pentachloride in an appropriate solvent, yielding high-purity products suitable for further biological testing . The mechanism of action for its biological activity often involves interaction with specific enzymes or receptors, leading to inhibition or modulation of cellular pathways.

Case Study: PI3-Kinase Inhibition

In a study evaluating the effects of various pyridine derivatives on PI3-kinase activity, compounds were tested for their ability to inhibit kinase functions critical to cell signaling pathways involved in cancer progression. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting that modifications to the pyridine structure can enhance biological efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride?

Synthesis typically involves functionalizing pyridine derivatives via sequential reactions:

  • Sulfonylation : React pyridine precursors (e.g., 3-aminopyridine derivatives) with chlorosulfonic acid or thionyl chloride (SOCl₂) under anhydrous conditions .
  • Cyanation and Difluoromethoxy Introduction : Use nucleophilic substitution with cyanide sources (e.g., CuCN) and fluorinating agents (e.g., Selectfluor®) for substituent addition.
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and fluorine environments. 13C^{13}\text{C} NMR resolves cyano and sulfonyl groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS) and fragmentation patterns.
  • FT-IR : Identify characteristic peaks (e.g., S=O stretch at ~1370 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Q. How should stability and storage be managed for this sulfonyl chloride?

  • Storage : Keep at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use desiccants (e.g., silica gel) .
  • Handling : Conduct reactions in anhydrous solvents (e.g., dry DCM) and avoid prolonged exposure to moisture.

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during sulfonylation?

  • Reaction Optimization :
    • Use excess SOCl₂ (2–3 eq.) to drive sulfonylation to completion .
    • Add catalytic DMAP to enhance reaction efficiency and reduce byproducts.
    • Maintain temperatures below 0°C to suppress hydrolysis .
  • Kinetic Studies : Monitor reaction rates via in-situ FT-IR or NMR to identify optimal conditions.

Q. What analytical challenges arise in quantifying trace byproducts (e.g., sulfonic acids or des-cyano derivatives)?

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) for peak resolution .
  • Mass Spectrometry : LC-MS/MS in MRM mode to detect low-abundance impurities.

Q. How do electron-withdrawing groups (e.g., cyano, sulfonyl) influence reactivity in nucleophilic substitutions?

  • Electronic Effects : The sulfonyl group deactivates the pyridine ring, reducing electrophilicity at the 3-position. The cyano group further stabilizes intermediates via resonance.
  • Comparative Studies : Contrast reactivity with analogs like 5-(trifluoromethoxy)pyridine-3-sulfonyl chloride (see substituent effects in ).

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase). Parameterize the sulfonyl chloride group for covalent binding .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack.

Methodological Notes

  • Safety Protocols : Follow OSHA guidelines for sulfonyl chlorides: use fume hoods, PPE (nitrile gloves, goggles), and neutralize spills with sodium bicarbonate .
  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries (avoiding non-peer-reviewed sources like BenchChem) .

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